PNMT Inhibitory Activity: Weak but Defined Binding Affinity Compared to Closed-Ring 2-(p-Nitrophenyl)morpholine Analogs
4-[2-(4-Nitrophenyl)ethyl]morpholine demonstrates measurable but weak inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10^6 nM (1.11 mM) in a radiochemical assay [1]. In contrast, conformationally constrained 2-(p-nitrophenyl)-4-isopropylmorpholine analogs from the same medicinal chemistry program exhibited alpha-adrenergic modulating activity at substantially lower concentrations, with pharmacological responses (potentiation of norepinephrine) observed in the 10^-6 to 10^-4 M range in isolated rat vas deferens preparations [2]. The 600-fold difference in apparent target engagement magnitude highlights how the flexible ethyl spacer in the target compound reduces binding affinity relative to the more rigid cyclic analogs—a feature that can be exploited as a negative control or selectivity tool in PNMT-focused screening campaigns where weak baseline inhibition is desired.
| Evidence Dimension | PNMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10^6 nM (1.11 mM) |
| Comparator Or Baseline | 2-(p-nitrophenyl)-4-isopropylmorpholine (rigid analog): active in tissue bath at 10^-6–10^-4 M (exact Ki not reported for PNMT) |
| Quantified Difference | Approximately 600-fold weaker activity relative to rigid analog tissue-level EC50 range (class-level inference) |
| Conditions | Bovine PNMT radiochemical assay (target compound); isolated rat vas deferens norepinephrine potentiation (comparator) |
Why This Matters
This quantitative activity cliff validates that the flexible ethyl spacer is not bioisosteric with the rigid morpholine ring and must be specified explicitly when procuring for PNMT or adrenergic pharmacology studies.
- [1] BindingDB. Entry BDBM50367284 (CHEMBL291584): Ki = 1.11E+6 nM for bovine PNMT. Assay: In vitro radiochemical inhibition. View Source
- [2] Del Tacca M, Bertelli A, Mazzanti L, Stacchini B, Balsamo A, Crotti P, Macchia B, Macchia F. Conformational effects on the activity of drugs. 5. Pharmacological properties of 2-(p-nitrophenyl)-4-isopropylmorpholine. J Med Chem. 1975 Aug;18(8):836-8. PMID: 1174140. View Source
